Antibiotic SS-228 Y

Description

Contextualization of Marine Natural Products in Antimicrobial and Anticancer Discovery

Marine organisms, ranging from microorganisms like bacteria and fungi to macroalgae, sponges, and tunicates, produce a remarkable array of secondary metabolites with potent biological activities nih.govbiomedres.usaacrjournals.org. The unique ecological pressures and evolutionary pathways within marine ecosystems have driven the evolution of compounds with distinct chemical structures and mechanisms of action compared to their terrestrial counterparts aacrjournals.orgniscpr.res.in. Consequently, marine natural products have yielded several clinically approved drugs and numerous candidates currently undergoing preclinical and clinical evaluation for their antimicrobial, antiviral, anti-inflammatory, and particularly, anticancer properties nih.govaacrjournals.orgniscpr.res.innih.gov. The ongoing search for new agents to combat drug-resistant pathogens and emerging cancers continues to highlight the significance of marine-derived compounds in pharmaceutical research nih.gov.

Overview of Angucycline Class Compounds

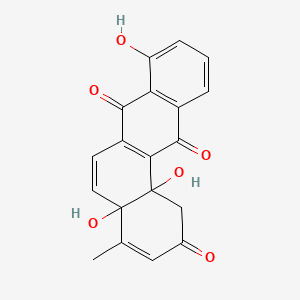

The angucyclines represent a significant class of natural products belonging to the aromatic polyketides nih.govresearchgate.netmdpi.com. Characterized by a distinctive benz[α]anthraquinone framework, these compounds are primarily isolated from actinomycetes, particularly species of Streptomyces nih.govresearchgate.netmdpi.compreprints.org. Angucyclines are known for their broad spectrum of biological activities, which often include potent antimicrobial, antiviral, and cytotoxic effects nih.govresearchgate.netpreprints.org. Their complex molecular architecture, frequently featuring a C-glycosidic moiety, has attracted considerable interest from synthetic chemists aiming to develop novel strategies for their synthesis and to explore structure-activity relationships nih.govresearchgate.netpreprints.org. Over 300 members of this class have been identified, underscoring their importance and diversity in natural product chemistry nih.govresearchgate.net.

Significance of Antibiotic SS-228 Y in Scientific Inquiry

This compound is a notable example of a marine-derived natural product that has garnered scientific attention. Isolated from a species of Chainia (now classified under the genus Streptomyces) found in shallow sea mud collected from Sagami Bay, Japan, this compound represents a new antibiotic with significant biological activities jst.go.jpscispace.comnih.govcapes.gov.brnii.ac.jpnii.ac.jpresearchgate.net. Its discovery contributed to the understanding of the chemical diversity produced by marine actinomycetes. SS-228 Y is characterized by its molecular formula, C19H14O6, and possesses a peri-hydroxyquinone moiety, placing it within the broader family of polyketides jst.go.jpscispace.comnih.govcapes.gov.brnii.ac.jpresearchgate.net. The compound's ability to inhibit the growth of Gram-positive bacteria, coupled with its antineoplastic activity against Ehrlich carcinoma in mice, underscores its potential as a lead compound for therapeutic development jst.go.jpscispace.comnih.govcapes.gov.brscielo.br.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56257-16-0 |

|---|---|

Molecular Formula |

C19H14O6 |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

4a,8,12b-trihydroxy-4-methyl-1H-benzo[a]anthracene-2,7,12-trione |

InChI |

InChI=1S/C19H14O6/c1-9-7-10(20)8-19(25)15-12(5-6-18(9,19)24)16(22)14-11(17(15)23)3-2-4-13(14)21/h2-7,21,24-25H,8H2,1H3 |

InChI Key |

SFKKPGUZOCFOBH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)CC2(C1(C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

Canonical SMILES |

CC1=CC(=O)CC2(C1(C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

Synonyms |

SS 228 Y SS-228 Y |

Origin of Product |

United States |

Discovery, Isolation, and Producing Organism of Antibiotic Ss 228 Y

Historical Context of SS-228 Y Discovery

The discovery of antibiotic SS-228 Y occurred in the mid-1970s, a period characterized by intensive research into marine microorganisms as a source of new therapeutic agents jst.go.jpnih.govscispace.com. This era saw a significant push to explore diverse ecological niches, including marine sediments, for novel compounds that could address unmet medical needs, particularly in the face of emerging antibiotic resistance nih.govmdpi.comreactgroup.org. The identification of SS-228 Y contributed to the growing understanding of the chemical diversity produced by marine actinomycetes mdpi.com.

Isolation Methodology of this compound from Marine Environments

This compound was isolated from a species of Chainia found in shallow sea mud collected from Sagami Bay jst.go.jpnih.gov. The isolation process involved standard microbiological techniques for cultivating and extracting metabolites from marine-derived microorganisms. While specific details of the initial isolation and purification steps are not extensively detailed in the provided search results, the general approach for such discoveries involves cultivating the microorganism in suitable media, followed by extraction of the produced metabolites using organic solvents. Subsequent purification steps, such as chromatography, would then be employed to isolate the active compound nih.govslu.se. The compound was described as a yellowish-brown powder jst.go.jpnih.gov.

Taxonomic Classification and Cultivation Parameters of the Producing Organism

The microorganism responsible for producing SS-228 Y has undergone taxonomic reevaluation.

Original Identification as Chainia Species

Initially, the organism that yielded this compound was identified as belonging to the genus Chainia jst.go.jpnih.govscispace.comresearchgate.net. At the time of its discovery, Chainia was recognized as a genus of actinomycetes known for producing various bioactive compounds semanticscholar.orgjst.go.jp.

Reclassification to Streptomyces Genus

Subsequent advancements in microbial taxonomy, particularly the use of molecular phylogenetic methods, have led to the reclassification of many Chainia species, including those producing antibiotics, into the genus Streptomyces mdpi.comscielo.brmdpi.comnih.gov. The genus Streptomyces is widely recognized as the most prolific producer of antibiotics and other secondary metabolites in the microbial world mdpi.commdpi.com. Therefore, the original isolate producing SS-228 Y is now understood to be a member of the Streptomyces genus.

Influence of Environmental Factors on SS-228 Y Production (e.g., Seaweed Supplementation)

Research has indicated that the production of SS-228 Y by the producing microorganism is influenced by environmental factors, specifically the composition of the growth medium nih.gov. It was observed that the marine isolate SS-228 could produce the antibiotic compound more effectively when its growth medium was supplemented with powdered Laminaria seaweeds nih.gov. Laminaria species are common in marine habitats, suggesting that the presence of specific organic materials from its natural environment can enhance secondary metabolite production. This highlights the importance of understanding an organism's natural habitat to optimize the production of bioactive compounds nih.gov.

Biosynthetic Pathway Elucidation of Antibiotic Ss 228 Y

Identification of Precursor Molecules in SS-228 Y Biosynthesis

The fundamental building blocks for angucyclines, including SS-228 Y, are derived from the polyketide pathway. Specifically, type II polyketide synthases (PKS) are responsible for generating the initial angular decaketide intermediate, which forms the core benz[a]anthracene backbone of angucyclines nih.govnih.gov. While specific precursor molecules directly feeding into SS-228 Y biosynthesis are not extensively detailed in the provided literature, the general pathway for angucyclines begins with the assembly of malonyl-CoA and methylmalonyl-CoA units by the type II PKS nih.govnih.gov. These units are sequentially added to form a linear polyketide chain, which then undergoes cyclization and further modifications to yield the characteristic angucycline aglycone. The precise nature of the starter and extender units, as well as specific cyclization patterns, dictate the final aglycone structure, which in the case of SS-228 Y is described as a "SS-228Y-type" aglycone nih.gov.

Genetic Insights into the Biosynthetic Gene Cluster for SS-228 Y Production

The production of SS-228 Y is governed by a specific biosynthetic gene cluster (BGC) within the producing organism, Chainia (now Streptomyces) nih.gov. While detailed information on the SS-228 Y BGC's specific gene organization and regulation is not extensively published in the provided snippets, the general understanding of angucycline biosynthesis points to the involvement of a type II PKS nih.govnih.gov. These BGCs typically contain genes encoding the PKS enzymes themselves, as well as genes for various tailoring enzymes responsible for post-PKS modifications, such as glycosylation, hydroxylation, and methylation nih.govnih.gov. The identification and characterization of such gene clusters are crucial for understanding the complete biosynthetic route and for potential genetic engineering efforts to produce novel angucycline derivatives frontiersin.org. The study of BGCs in related angucycline producers has revealed complex genetic organizations, often involving numerous open reading frames (ORFs) dedicated to polyketide backbone synthesis and subsequent functionalization nih.govfrontiersin.orgnih.govescholarship.org.

Enzymatic Reactions and Intermediate Compounds in the Angucycline Pathway Relevant to SS-228 Y

The angucycline biosynthetic pathway is characterized by a series of enzymatic reactions that transform the initial polyketide product into the final glycosylated antibiotic. The core angucycline aglycone is synthesized by a type II PKS, which typically includes a ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), and a chain terminator (CT) nih.govnih.gov. Following the assembly of the polyketide chain, cyclization occurs, often mediated by cyclases, to form the characteristic benz[a]anthracene ring system nih.gov. Subsequent tailoring enzymes, such as oxygenases, methyltransferases, and glycosyltransferases, introduce further modifications. For SS-228 Y, the aglycone is described as having a "peri-hydroxyquinone moiety" nih.govjst.go.jp. While specific intermediate compounds and the precise sequence of enzymatic reactions leading to SS-228 Y are not fully elucidated in the provided text, related angucyclines like P-1894B and grincamycin share an SS-228Y-type aglycone and are glycosylated with various deoxysugars nih.gov. The glycosylation steps, in particular, are critical for enhancing the biological activities of angucyclines nih.gov. The lability of SS-228 Y to light and heat, leading to its conversion into the anthracycline-like compound SS-228 R, suggests specific structural features that are sensitive to environmental conditions mdpi.comresearchgate.net.

Preclinical Biological Activity Studies of Antibiotic Ss 228 Y

In Vitro Antibacterial Spectrum and Potency of SS-228 Y

The in vitro activity of SS-228 Y has been investigated, with findings indicating its efficacy against certain bacterial strains.

Activity Against Gram-Positive Bacterial Strains

Antibiotic SS-228 Y has been reported to inhibit the growth of Gram-positive bacteria. nih.gov However, specific Minimum Inhibitory Concentration (MIC) values for SS-228 Y against various Gram-positive bacterial strains were not detailed in the provided search results.

Selectivity Profile of SS-228 Y Against Bacterial Pathogens

Information regarding the selectivity profile of SS-228 Y, comparing its activity against specific bacterial pathogens versus non-pathogenic bacteria or mammalian cells, was not found in the available research snippets.

In Vivo Antitumor Efficacy Research of SS-228 Y in Murine Models

SS-228 Y has shown promise in preclinical in vivo studies, particularly in models of cancer progression.

Suppression of Ehrlich Ascites Carcinoma Progression

Research indicates that SS-228 Y inhibits the growth of Ehrlich breast adenocarcinoma in mice. mdpi.com Studies involving mice inoculated with Ehrlich ascites tumor reported a prolongation of the survival period when SS-228 Y was administered over a ten-day period. mdpi.com Ehrlich ascites carcinoma (EAC) is recognized as an experimental tumor model characterized by rapid proliferation and high transplantability, often used to mimic aspects of human tumors sensitive to chemotherapy. ajol.info

Evaluation of SS-228 Y in other Preclinical Tumor Models (if reported)

The provided research snippets did not report on the evaluation of SS-228 Y in any preclinical tumor models other than Ehrlich ascites carcinoma.

Enzyme Inhibitory Profile of SS-228 Y

Beyond its antibacterial and antitumor activities, SS-228 Y has also been identified as an inhibitor of specific enzymes.

This compound was found to inhibit dopamine-beta-hydroxylase. nih.gov Specific quantitative data, such as IC50 values for this enzyme inhibition, were not detailed in the provided search results.

Note on Data Tables: The provided search results contained qualitative descriptions of SS-228 Y's biological activities. Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains or precise metrics for in vivo antitumor efficacy (e.g., percentage of tumor growth inhibition), were not available for SS-228 Y. Therefore, data tables could not be generated based on the information present in the retrieved text.

Compound Name List:

this compound

Molecular Mechanism of Action Research for Antibiotic Ss 228 Y

Cellular and Subcellular Targets of SS-228 Y in Gram-Positive Bacteria

The primary antibacterial action of Antibiotic SS-228 Y is directed against Gram-positive bacteria. nih.gov While specific molecular targets of SS-228 Y have not been definitively elucidated in the available research, its classification as a peri-hydroxyquinone suggests potential mechanisms of action common to this class of compounds. The mode of action for many antibiotics targeting Gram-positive bacteria involves the disruption of key cellular structures and processes.

Potential targets for antibiotics against Gram-positive bacteria include:

Cell Wall Synthesis: A primary target for many antibiotics, including β-lactams, is the synthesis of peptidoglycan, a major component of the bacterial cell wall. news-medical.net Inhibition of this process leads to a loss of structural integrity and subsequent cell lysis. news-medical.net

Protein Synthesis: Antibiotics can bind to bacterial ribosomes, which differ from their eukaryotic counterparts, and inhibit protein synthesis. news-medical.netyoutube.com This can occur through interference with the 30S or 50S ribosomal subunits. youtube.com

Nucleic Acid Synthesis: Some antibiotics function by inhibiting the synthesis of DNA or RNA. youtube.comresearchgate.net This can involve targeting enzymes such as DNA gyrase or RNA polymerase. youtube.com

Cell Membrane Integrity: Disruption of the bacterial cell membrane can lead to leakage of essential cellular components and cell death. youtube.com

Teichoic and Lipoteichoic Acid Synthesis: These polymers are important components of the cell wall in many Gram-positive bacteria, and their synthesis can be a target for antibiotics like daptomycin. nih.gov

Given the quinone structure of SS-228 Y, it is plausible that its mechanism could involve the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to various cellular components, including DNA, proteins, and lipids. This is a known mechanism for some quinone-containing antibiotics.

Table 1: Potential Cellular Targets of Antibiotics in Gram-Positive Bacteria

| Cellular Target | Mechanism of Action | Examples of Antibiotic Classes |

|---|---|---|

| Cell Wall | Inhibition of peptidoglycan synthesis | β-lactams (e.g., Penicillin) |

| Protein Synthesis | Binding to 30S or 50S ribosomal subunits | Aminoglycosides, Tetracyclines |

| Nucleic Acid Synthesis | Inhibition of DNA gyrase or RNA polymerase | Quinolones, Rifamycins |

| Cell Membrane | Disruption of membrane integrity | Polymyxins |

| Folic Acid Synthesis | Inhibition of enzymes in the folate pathway | Sulfonamides, Trimethoprim |

| Teichoic Acid Synthesis | Inhibition of lipoteichoic acid synthesis | Lipopeptides (e.g., Daptomycin) |

Molecular Interactions Underlying SS-228 Y's Antitumor Effects

This compound has been shown to exhibit antitumor activity against Ehrlich carcinoma in mice. nih.gov The molecular basis for the antitumor effects of many natural compounds, including those with quinone moieties, often involves multiple mechanisms.

Potential molecular interactions contributing to SS-228 Y's antitumor effects may include:

Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death, or apoptosis. This can be initiated through various signaling pathways within the cancer cell. Some antimicrobial peptides with antitumor properties are known to disrupt mitochondria and activate caspase cascades, leading to apoptosis. nih.gov

Generation of Reactive Oxygen Species (ROS): Similar to its potential antibacterial mechanism, the quinone structure of SS-228 Y could lead to the production of ROS within tumor cells. Elevated levels of ROS can cause significant damage to cellular macromolecules and induce cell death.

Inhibition of Topoisomerases: Topoisomerases are enzymes crucial for DNA replication and repair. Their inhibition can lead to DNA damage and cell cycle arrest in rapidly dividing cancer cells.

Interaction with Cell Membranes: Some antimicrobial peptides exert their antitumor effects by selectively interacting with and disrupting the membranes of cancer cells, which often have a different lipid composition compared to normal cells. nih.gov

Biochemical Pathways Modulated by SS-228 Y, particularly Dopamine-β-Hydroxylase Inhibition

A notable activity of this compound is its inhibition of dopamine-β-hydroxylase (DBH). nih.gov DBH is a copper-containing enzyme that catalyzes the conversion of dopamine (B1211576) to norepinephrine, a key step in the biosynthesis of catecholamines. medchemexpress.com

The inhibition of DBH by SS-228 Y likely involves its interaction with the enzyme's active site. The precise mechanism is not detailed in the available literature, but potential modes of inhibition for compounds targeting this enzyme include:

Chelation of Copper Ions: As DBH is a copper-dependent enzyme, compounds that can chelate or bind to the copper ions in the active site can effectively inhibit its function. Fusaric acid, another DBH inhibitor, is known to chelate divalent metal cations. medchemexpress.com

Competitive Inhibition: SS-228 Y may act as a competitive inhibitor, binding to the active site of DBH and preventing the binding of its natural substrate, dopamine.

Non-competitive Inhibition: Alternatively, it could bind to a site other than the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.

Table 2: Overview of Dopamine-β-Hydroxylase

| Feature | Description |

|---|---|

| Enzyme Class | Oxidoreductase |

| Function | Catalyzes the conversion of dopamine to norepinephrine |

| Cofactors | Copper, Ascorbate, Fumarate |

| Substrates | 3,4-dihydroxyphenethylamine (dopamine), ascorbate, O₂ |

| Products | Noradrenaline (norepinephrine), dehydroascorbate, H₂O |

| Biological Pathway | Catecholamine biosynthesis |

| Potential Role of Inhibitors | Modulation of neurotransmitter levels |

Comparative Analysis with Mechanisms of Other Angucycline Antibiotics

This compound belongs to the broader class of angucycline antibiotics, which are known for their diverse chemical structures and wide range of biological activities, including antibacterial, antiviral, and anticancer effects. nih.govresearchgate.net The mechanisms of action of angucyclines can vary significantly depending on their specific structures.

Structural Diversity and Mechanism: Angucyclines are polycyclic aromatic polyketides. nih.gov The diversity in their structures arises from various enzymatic modifications, such as glycosylation and oxidative rearrangements, which can significantly impact their biological activity and mechanism of action. nih.govacs.org

DNA Intercalation and Topoisomerase Inhibition: Some angucyclines, like landomycin A, are known to exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II. This leads to DNA damage and apoptosis.

Enzyme Inhibition: Like SS-228 Y, other angucyclines are also known to be potent enzyme inhibitors. Their targets can include protein kinases and other enzymes involved in critical cellular pathways.

Redox Cycling and Oxidative Stress: The quinone moiety present in many angucyclines, including SS-228 Y, can participate in redox cycling, leading to the generation of reactive oxygen species and subsequent oxidative stress. This is a common mechanism for the antitumor activity of many quinone-containing compounds.

Atypical Angucyclines: Some angucyclines undergo oxidative C-C bond cleavage and ring rearrangements, leading to "atypical" structures with unique biological activities. researchgate.net For instance, jadomycin (B1254412) exhibits antibacterial and antitumor activities, while lomaiviticin is a potent antitumor agent. researchgate.net

In comparison to other angucyclines, the specific inhibition of dopamine-β-hydroxylase by SS-228 Y appears to be a more unique characteristic, highlighting the diverse functional landscape within this class of natural products.

Table 3: Comparison of Activities of Selected Angucycline Antibiotics

| Compound | Primary Biological Activities | Known or Postulated Mechanism(s) of Action |

|---|---|---|

| This compound | Antibacterial (Gram-positive), Antitumor, Dopamine-β-hydroxylase inhibition | Putatively involves oxidative stress and enzyme inhibition |

| Landomycin A | Antitumor | DNA intercalation, Topoisomerase II inhibition |

| Jadomycin | Antibacterial, Antitumor | Not fully elucidated, likely involves multiple targets |

| Gilvocarcin | Antitumor, Antiviral | DNA intercalation and adduct formation |

| Kinamycin | Antibacterial, Antitumor | DNA alkylation |

Structure Activity Relationship Sar and Chemical Modification Studies of Antibiotic Ss 228 Y

Design and Synthesis of SS-228 Y Analogues and Derivatives

The design and synthesis of analogues and derivatives of natural products like SS-228 Y are crucial for optimizing their biological activity, stability, and selectivity. While specific synthetic routes or detailed analogue designs for SS-228 Y are not explicitly detailed in the provided snippets, the general approach in natural product chemistry involves modifying specific functional groups or structural motifs of the parent compound. For angucyclines, common modifications might target hydroxyl groups, glycosidic linkages, or the polycyclic aromatic core. The lability of SS-228 Y to light and heat, leading to its conversion to SS-228 R, suggests that modifications aimed at improving stability could be a key design consideration mdpi.com.

Studies on related angucycline antibiotics, such as tetracenomycins, have explored the synthesis of analogues to investigate their cytotoxic activities mdpi.com. These studies often involve semi-synthetic approaches starting from the natural product or total synthesis of modified structures. The success of these efforts relies on understanding the core pharmacophore responsible for biological activity.

Correlating Structural Modifications with Changes in Biological Potency and Selectivity

Correlating structural modifications with changes in biological potency and selectivity is the cornerstone of SAR studies. For SS-228 Y, such studies would involve synthesizing a series of analogues, each with a specific structural alteration, and then evaluating their biological activity. Potency is typically measured by parameters like the Minimum Inhibitory Concentration (MIC) against target bacteria or IC₅₀ values against cancer cell lines. Selectivity would be assessed by comparing activity against pathogenic versus non-pathogenic organisms or against cancer cells versus normal cells.

While specific SAR data for SS-228 Y analogues are not provided, general SAR principles in antibiotic development highlight the importance of specific functional groups. For example, in other classes of antibiotics, modifications to hydroxyl groups, amine functionalities, or the core ring system can drastically alter potency and spectrum of activity mdpi.comconicet.gov.arfrontiersin.orgpcbiochemres.comsci-hub.se. The angucycline scaffold itself is known for its biological activities, and subtle changes in stereochemistry or the presence/absence of specific substituents can lead to significant differences in efficacy and target specificity.

Chemoenzymatic and Biosynthetic Engineering Approaches for SS-228 Y Diversification

Chemoenzymatic and biosynthetic engineering approaches offer powerful tools for diversifying natural product scaffolds like SS-228 Y. Chemoenzymatic synthesis combines chemical synthesis with enzymatic transformations, leveraging the high specificity and mild reaction conditions of enzymes nih.goveco-vector.com. This could involve using enzymes to selectively modify specific positions on the SS-228 Y molecule, such as glycosylation or oxidation, to create novel derivatives that might be difficult to access through purely chemical routes.

Biosynthetic engineering, on the other hand, involves manipulating the genes responsible for the production of SS-228 Y in its native producer organism (Streptomyces sp.). By altering these genes or introducing them into heterologous hosts, researchers can create strains that produce SS-228 Y variants or novel analogues jst.go.jp. This approach can yield complex structural modifications that are challenging to achieve synthetically. For instance, activating or modifying polyketide synthase (PKS) gene clusters has been a successful strategy for generating diverse polyketide natural products with altered biological activities jst.go.jp.

Mechanisms of Microbial Resistance to Angucycline Antibiotics Contextual to Ss 228 Y

Intrinsic Bacterial Resistance Mechanisms to Antibiotic Classes

Intrinsic resistance is the innate ability of a bacterial species to resist a specific antibiotic or class of antibiotics, a trait that is independent of previous antibiotic exposure or horizontal gene transfer. researchgate.netnih.gov This natural insensitivity can arise from several inherent structural or functional characteristics of the bacterium. umn.edu

Key intrinsic resistance mechanisms include:

Reduced Permeability: The cell envelope of bacteria, particularly the outer membrane of Gram-negative bacteria, acts as a formidable barrier. nih.gov This membrane can significantly limit the uptake of large or hydrophobic molecules, a category that includes many polyketide antibiotics. nih.gov

Chromosomally Encoded Efflux Pumps: Bacteria naturally possess transport proteins known as efflux pumps that can actively extrude toxic substances from the cell. researchgate.netumn.edu These pumps can recognize and expel a wide range of antimicrobial compounds, maintaining their intracellular concentration below a toxic threshold. mdpi.com

Lack of a Drug Target: An antibiotic is ineffective if its molecular target is absent in the bacterium. nih.gov For instance, an antibiotic that targets cell wall synthesis will have no effect on bacteria that naturally lack a cell wall, such as Mycoplasma species. nih.gov

Acquired Resistance Mechanisms Relevant to Polyketide Antibiotics

Acquired resistance occurs when a previously susceptible bacterium develops the ability to withstand an antibiotic. nih.gov This can happen through genetic mutation or, more commonly, by obtaining resistance genes from another bacterium. nih.govnih.gov

While efflux pumps contribute to intrinsic resistance, their role in acquired resistance is often more pronounced. Bacteria can acquire genes for new, highly efficient efflux pumps or mutations can lead to the overexpression of existing pumps. mdpi.comnih.gov These systems are a primary defense mechanism, actively transporting antibiotics out of the cell before they can reach their target. nih.gov Several superfamilies of efflux pumps are involved in multidrug resistance.

Table 1: Major Families of Bacterial Efflux Pumps

| Efflux Pump Superfamily | Energy Source | Primary Location |

|---|---|---|

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Gram-positive & Gram-negative |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Gram-positive & Gram-negative |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | Gram-negative |

| Small Multidrug Resistance (SMR) | Proton Motive Force | Gram-positive & Gram-negative |

This table is based on information from multiple sources. nih.govscispace.com

Overexpression of these pumps, particularly the RND family in Gram-negative bacteria, can confer resistance to a broad spectrum of antibiotics. nih.gov

Bacteria can acquire resistance by altering the antibiotic's target or by destroying the antibiotic itself. nih.govnih.gov

Target Modification: This strategy involves changes to the cellular component that the antibiotic binds to, reducing the drug's affinity and rendering it ineffective. alliedacademies.org Resistance can be conferred by enzymatic modification of the target, such as the methylation of ribosomal RNA, which can impair the activity of many ribosome-targeting antibiotics. nih.gov Alternatively, spontaneous mutations in the genes that code for the target protein can alter its structure, preventing the antibiotic from binding effectively. nih.gov

Drug Inactivation: Bacteria can produce enzymes that chemically modify or degrade the antibiotic molecule, neutralizing its antimicrobial activity. nih.gov This is a common mechanism of acquired resistance, with a well-known example being the production of β-lactamase enzymes that hydrolyze the β-lactam ring of penicillins and cephalosporins. nih.gov Similarly, bacteria can acquire genes for enzymes that modify polyketide antibiotics through processes like acetylation or phosphorylation, preventing them from interacting with their cellular targets. mdpi.com

Horizontal gene transfer (HGT) is the primary mechanism for the rapid spread of antibiotic resistance genes among different bacterial strains, species, and even genera. wikipedia.orgfrontiersin.org Instead of resistance arising from a slow evolutionary process of random mutation, bacteria can readily share pre-existing resistance genes. frontiersin.org This exchange of genetic material, often on mobile genetic elements like plasmids and transposons, dramatically accelerates the evolution of multidrug-resistant pathogens. umn.edufrontiersin.org

Table 2: Key Mechanisms of Horizontal Gene Transfer

| Mechanism | Description of Genetic Transfer |

|---|---|

| Conjugation | Direct transfer of DNA, typically plasmids, from one bacterium to another through cell-to-cell contact via a pilus. umn.edulongdom.org |

| Transformation | Uptake and incorporation of short fragments of naked DNA from the surrounding environment, often released by dead bacteria. umn.edulongdom.org |

| Transduction | Transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). umn.edunih.gov |

Through these pathways, genes encoding efflux pumps, drug-inactivating enzymes, or target-modifying enzymes can be disseminated throughout a bacterial population, leading to the swift emergence of resistance to antibiotics like polyketides. wikipedia.org

Biofilm-Mediated Resistance Phenotypes

Biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular matrix, adhering to a surface. nih.gov Bacteria within a biofilm exhibit a resistance phenotype that can make them up to 1,000 times less susceptible to antibiotics than their free-floating (planktonic) counterparts. nih.gov This is a multifactorial phenomenon not typically caused by HGT or mutation, but rather by the collective nature of the biofilm community. nih.gov

Mechanisms of biofilm-mediated resistance include:

Reduced Antibiotic Penetration: The dense extracellular matrix, composed of polysaccharides, proteins, and extracellular DNA, acts as a physical barrier, slowing the diffusion of antibiotics and preventing them from reaching the cells deep within the biofilm. nih.gov

Altered Microenvironment: The interior of a mature biofilm can have distinct chemical microenvironments, with gradients of nutrients, oxygen, and waste products. nih.gov These conditions can slow bacterial metabolism and growth, making them less susceptible to antibiotics that target active cellular processes. frontiersin.org

Persister Cells: Biofilms are known to harbor a subpopulation of dormant, metabolically inactive cells called "persister cells." mdpi.com These cells are highly tolerant to antibiotics because they are not actively growing or dividing, which are the states often targeted by antimicrobial drugs. mdpi.comnih.gov

Advanced Research Methodologies in the Study of Antibiotic Ss 228 Y

Spectroscopic Techniques for Structural Characterization (e.g., NMR, Mass Spectrometry)

The definitive elucidation of a complex natural product's structure is foundational to understanding its biological activity. For Antibiotic SS-228 Y, with a molecular formula of C₁₉H₁₄O₆, a combination of modern spectroscopic techniques is indispensable for unambiguous structural confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for mapping the carbon-hydrogen framework of a molecule. nih.gov One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment and number of different types of protons and carbons, respectively. researchgate.net For SS-228 Y, ¹H NMR would reveal the number and connectivity of protons on its aromatic and aliphatic parts, while ¹³C NMR would identify all 19 carbon atoms, including the carbonyls of the quinone system.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. springernature.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two to three bonds away, which is critical for connecting the molecular fragments into the final structure, including the placement of the peri-hydroxy groups on the quinone moiety. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the molecule's three-dimensional shape or stereochemistry.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the confident determination of its elemental composition (C₁₉H₁₄O₆). uni.lu Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the molecule. Furthermore, tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter fragments. This fragmentation pattern provides a molecular fingerprint and offers valuable clues about the molecule's substructures, corroborating the data obtained from NMR. uni.lu

| Technique | Abbreviation | Information Obtained for SS-228 Y |

|---|---|---|

| Proton NMR | ¹H NMR | Identifies chemical environment and coupling of hydrogen atoms. |

| Carbon-13 NMR | ¹³C NMR | Identifies all 19 carbon atoms in the structure. |

| Correlation Spectroscopy | COSY | Reveals proton-proton (H-H) spin coupling networks. |

| Heteronuclear Multiple Bond Correlation | HMBC | Maps long-range (2-3 bond) correlations between protons and carbons, key for assembling the backbone. |

| High-Resolution Mass Spectrometry | HRMS | Confirms the exact molecular formula (C₁₉H₁₄O₆). |

| Tandem Mass Spectrometry | MS/MS | Provides structural information from fragmentation patterns. |

Bioinformatic and Genomic Approaches for Biosynthetic Pathway Analysis

This compound is produced by a species of Chainia, a genus of actinomycete bacteria. nih.gov Understanding how the bacterium synthesizes this complex molecule requires delving into its genetic blueprint. Modern bioinformatic and genomic approaches allow researchers to identify and analyze the biosynthetic gene cluster (BGC) responsible for the production of SS-228 Y. nih.govusf.edu

The process begins with whole-genome sequencing of the producing Chainia strain. Once the genome is sequenced, specialized bioinformatic software, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM (Prediction of Biosynthetic Gene Clusters), is used to mine the genome for BGCs. nih.gov These tools can identify clusters of genes that are predicted to be involved in the synthesis of a secondary metabolite.

Given the peri-hydroxyquinone structure of SS-228 Y, it is likely synthesized by a Type II polyketide synthase (PKS) pathway. The genomic analysis would focus on identifying a BGC containing genes for:

Polyketide Synthase (PKS) enzymes: Core enzymes that assemble the polyketide backbone from simple acyl-CoA precursors.

Tailoring enzymes: A suite of enzymes that modify the polyketide backbone to create the final complex structure. These can include oxidoreductases (to introduce hydroxyl groups), cyclases (to form the ring systems), and methyltransferases.

By analyzing the specific genes within the identified BGC, researchers can propose a step-by-step biosynthetic pathway for SS-228 Y. This knowledge is not only of academic interest but also opens up possibilities for pathway engineering to produce novel derivatives of the antibiotic. researchgate.net

In Vitro and Ex Vivo Models for Preclinical Evaluation

Initial studies showed that this compound is active against Gram-positive bacteria. nih.gov Modern preclinical evaluation employs a battery of standardized in vitro and ex vivo models to thoroughly characterize its antimicrobial profile before any consideration for further development.

In Vitro Models: These laboratory-based assays are the first step in evaluating an antibiotic's efficacy.

Minimum Inhibitory Concentration (MIC): This fundamental assay determines the lowest concentration of SS-228 Y required to inhibit the visible growth of a panel of clinically relevant Gram-positive pathogens, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Bacillus subtilis, and Enterococcus faecalis. nih.gov

Minimum Bactericidal Concentration (MBC): This test distinguishes whether the antibiotic is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) by determining the lowest concentration that kills 99.9% of the initial bacterial inoculum.

Time-Kill Kinetics: These assays measure the rate at which SS-228 Y kills bacteria over time at various concentrations, providing a more dynamic picture of its activity.

Biofilm Inhibition and Eradication Assays: Many chronic infections are caused by bacteria growing in biofilms, which are notoriously resistant to antibiotics. Specific assays would be used to determine if SS-228 Y can prevent biofilm formation or destroy established biofilms.

Ex Vivo Models: These models use tissues or cells outside of the organism but in an artificial environment to better mimic physiological conditions. For example, the efficacy of SS-228 Y could be tested against bacteria infecting primary human cell cultures (like keratinocytes for skin infections) or within tissue explants to provide a more realistic assessment of its potential before moving to whole-organism (in vivo) studies.

| Model Type | Specific Assay | Purpose |

|---|---|---|

| In Vitro | Minimum Inhibitory Concentration (MIC) | Determine the potency against various bacterial strains. |

| Minimum Bactericidal Concentration (MBC) | Assess whether the compound kills bacteria or just inhibits growth. | |

| Time-Kill Kinetics | Evaluate the rate of bacterial killing. | |

| Biofilm Assays | Test efficacy against antibiotic-tolerant bacterial communities. | |

| Ex Vivo | Infected Cell/Tissue Cultures | Evaluate performance in a more physiologically relevant environment. |

Molecular Docking and Computational Chemistry in SAR Studies

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity. Molecular docking and computational chemistry are powerful tools for investigating these relationships at the atomic level, guiding the rational design of more potent analogues of this compound. mdpi.com

The process involves several key steps:

Target Identification: Based on its activity against Gram-positive bacteria, potential protein targets for SS-228 Y could include essential enzymes like DNA gyrase, topoisomerase IV, or enzymes involved in cell wall biosynthesis. The three-dimensional structures of these proteins are obtained from databases like the Protein Data Bank (PDB). mdpi.com

Ligand and Receptor Preparation: A 3D model of the SS-228 Y structure (the ligand) is generated and energy-minimized. The target protein (the receptor) is prepared for docking by removing water molecules and adding hydrogen atoms.

Molecular Docking: Using specialized software, the SS-228 Y molecule is computationally "docked" into the active site of the target protein. The program calculates the most likely binding poses and estimates the binding affinity (e.g., as a docking score or binding energy). researchgate.net

Binding Analysis: The results are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, between the antibiotic and specific amino acid residues in the protein's active site.

This in silico analysis provides a hypothesis for the mechanism of action. researchgate.net By understanding which parts of the SS-228 Y molecule are crucial for binding, chemists can rationally design and synthesize new derivatives. For example, if a hydroxyl group is shown to form a critical hydrogen bond, derivatives could be made to enhance this interaction. This computational approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of improved activity. nih.gov

Future Research Trajectories and Academic Perspectives on Antibiotic Ss 228 Y

Exploration of Undiscovered Bioactivities and Therapeutic Applications

The angucycline family, to which SS-228 Y belongs, is characterized by a diverse range of biological activities, including antimicrobial, antifungal, and particularly potent anticancer properties acs.orgresearchgate.netmdpi.com. While SS-228 Y's established activities are significant, future research can delve into uncovering additional, potentially novel bioactivities. Genome mining strategies, successfully employed to discover new angucyclinones like phaeomycins from Streptomyces species acs.orgmdpi.comresearchgate.netnih.gov, offer a promising avenue for identifying previously uncharacterized biosynthetic gene clusters that may yield SS-228 Y analogues with distinct or enhanced bioactivities. Furthermore, SAR studies, which have shown that structural modifications, such as the presence or absence of sugar moieties, can significantly impact activity rsc.orgnih.gov, are crucial. Future research could systematically explore chemical modifications of SS-228 Y's structure to identify derivatives with improved potency, altered specificity, or novel therapeutic applications, potentially targeting a wider spectrum of diseases beyond cancer and bacterial infections.

Strategies for Overcoming Potential Resistance Mechanisms

The escalating global threat of antibiotic resistance necessitates the development of compounds that can evade or overcome bacterial defense mechanisms clevelandclinic.orgnih.govnih.gov. While specific resistance mechanisms related to SS-228 Y are not extensively detailed in current literature, broader research in angucyclines provides insights. Some angucyclinones have demonstrated the ability to potentiate the activity of other antibiotics, suggesting a potential role as adjuvants in combination therapies mdpi.com. Future research trajectories could investigate SS-228 Y's intrinsic mechanisms for interacting with or circumventing bacterial resistance pathways. This might involve studying its potential to inhibit key bacterial enzymes involved in resistance (e.g., β-lactamases or efflux pump components) or exploring its capacity to act synergistically with existing antibiotics. Developing strategies to enhance SS-228 Y's efficacy against resistant strains, possibly through chemical modification or by understanding its interaction with bacterial efflux pumps, represents a critical future research direction.

Advancements in Sustainable Production of SS-228 Y and its Analogues

The sustainable production of natural products is a growing imperative, aligning with green chemistry principles and reducing environmental impact mdpi.commdpi.com. While SS-228 Y was initially isolated from a marine microorganism, its production can be influenced by growth medium components, such as supplementation with Laminaria seaweed nih.gov. Future research could focus on optimizing SS-228 Y production through advanced fermentation techniques and metabolic engineering. Strategies like genome mining to identify and manipulate biosynthetic gene clusters, as well as heterologous expression in more amenable host organisms, hold promise for increasing yields and enabling the production of novel analogues acs.orgresearchgate.netmdpi.comresearchgate.netnih.govfrontiersin.orgacs.orgresearchgate.net. Exploring "green" synthetic methodologies for SS-228 Y analogues, potentially utilizing biocatalysis or flow chemistry, could also contribute to more sustainable production pathways. The development of robust strain improvement techniques, including genetic modification and fermentation optimization, is essential for the scalable and sustainable supply of SS-228 Y and its derivatives for further development researchgate.net.

Integration of SS-228 Y Research into Broader Angucycline and Natural Product Studies

SS-228 Y is firmly situated within the extensive and diverse family of angucyclines, which are primarily produced by actinobacteria acs.orgresearchgate.netmdpi.com. The ongoing exploration of natural products, particularly from underexplored environments like the marine realm, continues to uncover new angucycline scaffolds and analogues acs.orgmdpi.comresearchgate.netnih.govmdpi.comnih.govfrontiersin.orgresearchgate.netjksus.orgmdpi.com. Future research should integrate SS-228 Y into these broader studies by:

Comparative Genomics: Analyzing the SS-228 Y biosynthetic gene cluster in relation to those of other angucyclines can shed light on its unique evolutionary path and potential for novel modifications acs.orgmdpi.comresearchgate.netnih.govfrontiersin.org.

Synthetic Biology Applications: Leveraging synthetic biology tools to engineer the SS-228 Y biosynthetic pathway, or to express it heterologously, could enable the production of specific analogues or improve yields researchgate.netacs.orgresearchgate.netcas.cn.

Structure-Activity Relationship (SAR) Studies: Understanding how structural variations in SS-228 Y and related angucyclines affect their bioactivity is critical for rational drug design. Future research can build upon existing SAR data for other angucyclines to guide the synthesis of potent SS-228 Y derivatives rsc.orgnih.govnih.govnih.govresearchgate.net.

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which SS-228 Y exerts its effects, particularly in the context of cancer cell lines and bacterial pathogens, will be crucial for its therapeutic development.

By integrating SS-228 Y research within these larger frameworks, the scientific community can accelerate the discovery and development of new therapeutic agents derived from the rich chemical space of angucyclines.

Q & A

Q. What is the origin of Antibiotic SS-228 Y, and how was it initially isolated?

SS-228 Y was first isolated from the marine actinomycete Streptomyces sp. (originally classified as Chainia) found in shallow sea mud in Sagami Bay, Japan. The compound was identified through bioactivity-guided fractionation, with initial studies demonstrating its inhibition of Ehrlich carcinoma growth in murine models . The isolation protocol involved fermentation of the bacterial strain, solvent extraction, and chromatographic purification, followed by structural elucidation using UV-Vis spectroscopy and nuclear magnetic resonance (NMR) .

Q. What are the primary biological activities of SS-228 Y in preclinical models?

In murine models, SS-228 Y showed antitumor activity against Ehrlich ascites carcinoma, extending survival by >10 days at daily doses exceeding 1.56 µg. It also suppressed growth in Ehrlich mammary adenocarcinoma models. Its acute toxicity (LD50) in mice ranges from 1.56 to 6.25 mg/kg, indicating a narrow therapeutic window . These findings were validated using standardized in vivo protocols with tumor cell inoculation and survival analysis .

Q. What structural features contribute to SS-228 Y's instability, and how does this impact experimental design?

SS-228 Y is a quinone-derived compound sensitive to light and heat, which triggers its conversion to the anthraquinone-like derivative SS-228 R . Researchers must use light-protected storage (e.g., amber vials, inert atmospheres) and low-temperature conditions (e.g., –20°C) during handling. Stability assays, including HPLC monitoring under stress conditions, are critical to confirm compound integrity before biological testing .

Advanced Research Questions

Q. How can researchers address discrepancies in SS-228 Y's reported bioactivity across studies?

Variations in efficacy (e.g., IC50 values in cytotoxicity assays) may arise from differences in:

- Experimental conditions : Degradation due to improper storage or handling .

- Cell line heterogeneity : SS-228 Y’s activity against HCT-116 (IC50 = 60.5 nM) contrasts with weaker effects in other lines, necessitating strict adherence to cell culture protocols (e.g., passage number control, mycoplasma testing) .

- Dosage regimens : In vivo studies require pharmacokinetic profiling to optimize dosing schedules and account for species-specific metabolism . Contradictions should be analyzed using meta-analytical tools, as described in pharmacoepidemiological studies comparing cohort and case-control designs .

Q. What methodologies are recommended for elucidating SS-228 Y's mechanism of action?

- Transcriptomic profiling : RNA sequencing of treated vs. untreated tumor cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress).

- Target deconvolution : Use affinity chromatography with SS-228 Y-conjugated beads to isolate binding proteins, followed by mass spectrometry .

- Comparative studies : Benchmark against structurally related compounds (e.g., marmycins, griseorhodins) to identify conserved pharmacophores .

Q. How can in vitro findings for SS-228 Y be translated to robust in vivo models?

- Model selection : Prioritize immunocompetent murine models (e.g., Ehrlich carcinoma) over xenografts to evaluate immune-modulatory effects .

- Dose optimization : Conduct toxicity-pharmacodynamic (PD) studies to establish maximum tolerated doses (MTDs) and therapeutic indices .

- Formulation strategies : Encapsulation in liposomes or nanoparticles to enhance stability and bioavailability, as demonstrated for other marine-derived antibiotics .

Q. What statistical approaches are critical for validating SS-228 Y's efficacy in preclinical trials?

- Power analysis : Calculate sample sizes to ensure sufficient statistical power (e.g., α = 0.05, β = 0.2) for survival studies .

- Longitudinal data analysis : Use Kaplan-Meier survival curves with log-rank tests for time-to-event endpoints .

- Multivariate regression : Adjust for confounders like body weight variability or tumor burden heterogeneity .

Q. How does SS-228 Y's structural instability influence structure-activity relationship (SAR) studies?

Degradation to SS-228 R complicates SAR analysis. To mitigate this:

- Synthetic analogs : Design stabilized derivatives (e.g., methylated or halogenated quinones) via semi-synthesis .

- Crystallography : Solve the crystal structure of SS-228 Y under cryogenic conditions to identify reactive moieties .

- Computational modeling : Use density functional theory (DFT) to predict stability and guide synthetic modifications .

Methodological Recommendations

- Data validation : Replicate key findings (e.g., IC50, survival extension) across independent labs to confirm reproducibility .

- Reporting standards : Follow ARRIVE guidelines for in vivo studies to enhance transparency .

- Ethical compliance : Adhere to institutional animal care protocols, especially given SS-228 Y’s narrow therapeutic window .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.